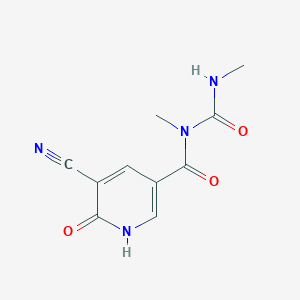![molecular formula C15H15N5O3S B2838763 1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034505-19-4](/img/structure/B2838763.png)
1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has piqued the interest of researchers due to its unique molecular structure and potential applications. This compound combines various functional groups, providing a platform for diverse chemical reactions and potential pharmacological uses.
Méthodes De Préparation
Synthetic routes: The preparation of 1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves multi-step synthesis. The starting materials typically include 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine and thiophene-2-carboxaldehyde. These compounds undergo various condensation, cyclization, and coupling reactions under controlled conditions. Industrial production methods: Scaling up the synthesis for industrial production requires optimizing reaction conditions, such as temperature, pressure, and the use of suitable solvents and catalysts. Efficient purification techniques like recrystallization and chromatography are employed to ensure the compound's purity.
Analyse Des Réactions Chimiques
Types of reactions it undergoes: This compound can participate in oxidation, reduction, and substitution reactions. Its functional groups, such as the pyrimidine and thiophene moieties, provide multiple reactive sites. Common reagents and conditions used: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used. Substitution reactions often involve nucleophiles like amines or thiols. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are frequently used. Major products formed: The major products depend on the specific reactions and conditions. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the structure.
Applications De Recherche Scientifique
1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has numerous applications across various fields: Chemistry: It serves as a versatile intermediate for synthesizing more complex molecules. Its reactive functional groups make it valuable for developing new compounds. Biology: Researchers study this compound's interactions with biological molecules, investigating its potential as a molecular probe or diagnostic tool. Medicine: Preliminary studies suggest potential pharmacological properties, such as anticancer or antimicrobial activity. more research is needed to confirm these effects. Industry: The compound's unique structure can be exploited in materials science, potentially leading to new polymers or electronic materials.
Mécanisme D'action
The precise mechanism of action for 1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is still under investigation. It is believed to interact with specific molecular targets, such as enzymes or receptors, leading to downstream biological effects. Its effects may be mediated through various pathways, such as apoptosis in cancer cells or disruption of bacterial cell walls.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea stands out due to its unique combination of pyrimidine and thiophene moieties. Similar compounds might include analogs where either the pyrimidine or thiophene ring is modified, such as replacing the thiophene with a furan ring. This uniqueness could translate to distinct biological activities or chemical reactivity profiles, making it an attractive subject for further research and application development.
Propriétés
IUPAC Name |
1-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c21-13-11-4-1-5-16-12(11)19-15(23)20(13)7-6-17-14(22)18-9-10-3-2-8-24-10/h1-5,8H,6-7,9H2,(H,16,19,23)(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGQDBQQMULIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)NCC3=CC=CS3)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-cyclopropylpropanamide](/img/structure/B2838690.png)


![3-oxo-N-(p-tolyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2838693.png)



![8-ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2838697.png)


![4-Ethyl-5-fluoro-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2838701.png)
![5-bromo-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2838702.png)
